molecular formula C21H21N3O4 B7466944 [2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7466944
M. Wt: 379.4 g/mol
InChI Key: GIVQYKPNRCFXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of [2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of specific enzymes and pathways in cancer cells and neurodegenerative diseases. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can prevent the growth and proliferation of cancer cells and reduce the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress in neurodegenerative diseases. These effects are likely due to the inhibition of HDAC activity and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several advantages and limitations for use in lab experiments. One advantage is that this compound has been shown to have low toxicity and few side effects, making it a potentially safe and effective treatment for cancer and neurodegenerative diseases. Additionally, this compound has been shown to have good solubility and stability, making it easy to use in experiments. However, one limitation is that this compound is relatively new and has not been extensively studied in humans, so its long-term safety and efficacy are still unknown.

Future Directions

There are several future directions for the study of [2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of cancer and neurodegenerative diseases. Additionally, future studies could focus on optimizing the synthesis of this compound to increase yield and purity. Finally, future studies could investigate the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of [2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2,6-diethylaniline with 2-chloroacetyl chloride to form 2-(2,6-diethylanilino)-2-oxoethyl chloride. This intermediate is then reacted with phthalic anhydride to form this compound. The synthesis of this compound has been optimized to increase yield and purity for use in scientific research.

Scientific Research Applications

[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties, and has been studied for its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-13-8-7-9-14(4-2)18(13)22-17(25)12-28-21(27)19-15-10-5-6-11-16(15)20(26)24-23-19/h5-11H,3-4,12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVQYKPNRCFXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.